(Z)-[(MORPHOLIN-4-YL)(3-NITROPHENYL)METHYLIDENE]AMINO ACETATE
Description
(Z)-[(MORPHOLIN-4-YL)(3-NITROPHENYL)METHYLIDENE]AMINO ACETATE is a chemical compound with the molecular formula C19H19N3O5 It is known for its unique structure, which includes a morpholine ring, a nitrophenyl group, and an amino acetate moiety
Properties
IUPAC Name |
[(Z)-[morpholin-4-yl-(3-nitrophenyl)methylidene]amino] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-10(17)21-14-13(15-5-7-20-8-6-15)11-3-2-4-12(9-11)16(18)19/h2-4,9H,5-8H2,1H3/b14-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOINWXTTITZCS-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C(/C1=CC(=CC=C1)[N+](=O)[O-])\N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(MORPHOLIN-4-YL)(3-NITROPHENYL)METHYLIDENE]AMINO ACETATE typically involves the condensation of 4-(morpholin-4-yl)-3-nitrobenzaldehyde with amino acetate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to accommodate larger quantities. This process requires precise control of reaction parameters and the use of industrial-grade equipment to ensure consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-[(MORPHOLIN-4-YL)(3-NITROPHENYL)METHYLIDENE]AMINO ACETATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives. Substitution reactions can lead to various substituted products depending on the nucleophile used .
Scientific Research Applications
(Z)-[(MORPHOLIN-4-YL)(3-NITROPHENYL)METHYLIDENE]AMINO ACETATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-[(MORPHOLIN-4-YL)(3-NITROPHENYL)METHYLIDENE]AMINO ACETATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (Z)-[(MORPHOLIN-4-YL)(3-NITROPHENYL)METHYLIDENE]AMINO 4-METHYLBENZOATE
- (Z)-[(MORPHOLIN-4-YL)(3-NITROPHENYL)METHYLIDENE]AMINO CYCLOPROPANECARBOXYLATE
Uniqueness
(Z)-[(MORPHOLIN-4-YL)(3-NITROPHENYL)METHYLIDENE]AMINO ACETATE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
